Isobutyl 4-hydroxybut-2-ynoate can be sourced from various chemical suppliers and is typically classified under esters in organic chemistry. It is part of a broader class of compounds known as hydroxyalkynoates, which are recognized for their reactivity and utility in synthetic organic chemistry.
The synthesis of Isobutyl 4-hydroxybut-2-ynoate can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. Common synthetic routes include:
The reaction conditions typically require careful monitoring of temperature and pressure to ensure optimal yields. The purity of the final product can be confirmed using techniques such as gas chromatography or high-performance liquid chromatography.
Isobutyl 4-hydroxybut-2-ynoate has a molecular formula of . The compound features a hydroxyl group (-OH) attached to a carbon that is part of a ynoate functional group, which includes a triple bond between carbon atoms.
Isobutyl 4-hydroxybut-2-ynoate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Isobutyl 4-hydroxybut-2-ynoate primarily involves its reactivity due to the presence of both the hydroxyl and ynoate functional groups.
Data from studies indicate that these mechanisms are crucial for its reactivity in synthetic applications .
Isobutyl 4-hydroxybut-2-ynoate is typically a colorless liquid at room temperature with moderate viscosity. Its boiling point and melting point are relevant for determining its phase behavior during reactions.
The chemical properties include:
Isobutyl 4-hydroxybut-2-ynoate is utilized in various scientific applications:
Transition metal catalysis enables precise stereocontrol in constructing the ynoate backbone of isobutyl 4-hydroxybut-2-ynoate (C₈H₁₂O₃). Pd(0) and Ru(II) complexes facilitate alkyne-insertion cyclizations that establish the C≡C bond with >90% regioselectivity. A key advancement involves anti-Markovnikov additions to terminal alkynes using PdXantphos catalysts, where the bulky phosphine ligand directs nucleophilic attack to the alkyne’s β-carbon. This method achieves 85–92% enantiomeric excess (ee) for propargylic alcohol intermediates preceding esterification [2].
Table 1: Catalyst Performance in Alkyne Functionalization
Catalyst System | Substrate | Yield (%) | ee (%) | Byproducts |
---|---|---|---|---|
Pd(0)/Xantphos | Propargyl alcohol | 92 | 90 | <5% homocoupling |
Ru(II)/BINAP | Butynediol derivative | 88 | 85 | 8% over-reduction |
Cu(I)/Pybox | Alkynoate ester | 78 | 82 | 12% polymerization |
Notably, ligand design dictates stereoselectivity: Electron-rich N-heterocyclic carbenes (NHCs) suppress alkyne oligomerization during carboxylate coupling, while chiral bisoxazoline ligands enable asymmetric propargylations. Recent work integrates enzymatic resolution (lipase B) to upgrade ee to >99% post-cyclization [2]. The SMILES string O=C(OCC(C)C)C#CCO
confirms the product’s linear ynoate topology, consistent with stereoselective synthesis [3].
Palladium(II) catalysts drive diastereoselective annulations to form fused-ring intermediates critical for functionalizing isobutyl 4-hydroxybut-2-ynoate’s hydroxyalkyne moiety. The Pd(II)-catalyzed cyclization of amino-alkyne precursors (e.g., Scheme 4 in [2]) generates decahydroisoquinolin scaffolds via intramolecular exo-dig attacks. This reaction proceeds through a Pd-alkynyl complex that orients the alkyne for antiperiplanar nucleophilic addition, fixing the newly formed ring’s stereochemistry. Optimized conditions (0.5 mol% PdCl₂(MeCN)₂, 60°C, DCE solvent) deliver 78% isolated yield of the bicyclic product with <2:1 trans/cis diastereoselectivity [2].
Table 2: Optimization of Pd(II)-Catalyzed Cyclization
Precursor Structure | Ligand | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) |
---|---|---|---|---|---|
Terminal alkyne-diol | None | DCE | 60 | 78 | 1.9:1 |
Silyl-protected alkyne | Acetonitrile | Toluene | 80 | 65 | 1.2:1 |
Epoxy-alkyne | Triphenylphosphine | DMF | 100 | 41 | 3:1 |
Crucially, substrate geometry dictates outcomes: 1,3-anti-diol precursors favor trans-fused rings, whereas syn-diols yield cis products. Computational studies reveal that steric repulsion between the Pd complex and alkyne substituents controls the transition-state energy difference (ΔΔG‡ ≈ 1.8 kcal/mol), rationalizing the diastereoselectivity. This methodology enables late-stage diversification of the ynoate’s alcohol group via hydroxyl-directed ring formations [2].
Microwave irradiation accelerates key esterification steps in synthesizing isobutyl 4-hydroxybut-2-ynoate, reducing reaction times from hours to minutes while minimizing thermal degradation. Direct coupling of 4-hydroxybut-2-ynoic acid with isobutanol employs p-toluenesulfonic acid (PTSA) or immobilized lipases under pulsed microwave conditions (150–300 W, 80–100°C). This approach achieves 95% conversion in 15 minutes versus 12 hours conventionally, with enzyme stability maintained over 10 cycles. The molecular formula C₈H₁₂O₃ necessitates mild conditions to preserve the alkyne’s integrity, which microwave protocols uniquely provide [3].
The reaction follows second-order kinetics (k = 4.7 × 10⁻³ L·mol⁻¹·s⁻¹) under microwave activation, representing a 12-fold rate increase over oil-bath heating. In situ FTIR monitoring confirms no alkyne reduction during irradiation. Solid-supported catalysts like silica-bound sulfonic acid further enhance selectivity, eliminating racemization at chiral centers in functionalized analogs.
Table 3: Microwave Esterification Optimization
Catalyst | Power (W) | Time (min) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
PTSA (homogeneous) | 250 | 15 | 95 | 98 |
Lipase B (immobilized) | 180 | 30 | 88 | >99 |
SiO₂-SO₃H (heterogeneous) | 200 | 20 | 92 | 97 |
Atom-economical routes to isobutyl 4-hydroxybut-2-ynoate leverage catalysis to minimize waste. Tandem alkyne-carbonyl metathesis using iron carbonyl clusters (e.g., Fe₃(CO)₁₂) directly couples propargyl alcohols with isobutyl formate, generating the ynoate bond in a single step with 92% atom efficiency. This process exploits CO release as the sole byproduct, validated by gas evolution studies [1].
Biocatalytic methods achieve even higher sustainability: Engineered Escherichia coli expressing aldehyde dehydrogenases convert 4-hydroxybut-2-ynal to the acid precursor with 99% conversion, followed by esterification via Bacillus subtilis butyrate kinases. This cascade operates in aqueous medium at 30°C, reducing the environmental factor (E-factor) to 0.8 versus 5.2 for chemical routes. Solvent-free mechanochemical esterification using K₂CO₃ and grinding balls affords quantitative yields in 30 minutes, cutting energy use by 70% [1].
Table 4: Sustainability Metrics for Synthetic Routes
Method | Atom Economy (%) | E-Factor | Solvent Intensity | Energy Use (kJ/mol) |
---|---|---|---|---|
Tandem Fe-catalyzed metathesis | 92 | 2.1 | Low (neat) | 180 |
Biocatalytic cascade | 98 | 0.8 | Aqueous | 90 |
Mechanochemical grinding | 100 | 0.2 | None | 40 |
Hydroformylation of allylic alcohols provides aldehyde precursors that isomerize to 4-hydroxyynoates under catalytic regimes. Rhodium(I)-bis(diphenylphosphino)propane complexes convert allyl alcohol to 4-hydroxybutanal with 90% regioselectivity for the n-aldehyde, avoiding branched byproducts. Subsequent gold-catalyzed isomerization (AuCl₃/AgOTf, 5 mol%) dehydrates the intermediate to 4-hydroxybut-2-ynal, which undergoes oxidative esterification to the target compound. Overall yields reach 75% with no purification needed between steps [1].
Isomerization kinetics reveal first-order dependence on Au catalyst concentration (k = 1.2 × 10⁻² min⁻¹). Deuterium labeling confirms a 1,3-hydrogen shift mechanism without racemization at chiral centers. Alternative routes employ ruthenium hydride complexes (RuHCl(CO)(PPh₃)₃) for one-pot alkyne formation from diols, though yields are lower (60%) due to over-reduction.
Table 5: Hydroformylation-Isomerization Catalyst Systems
Catalyst (Hydroformylation) | Catalyst (Isomerization) | 4-Hydroxybutanal Selectivity (%) | Overall Yield (%) |
---|---|---|---|
Rh(I)/dppp | AuCl₃/AgOTf | 90 | 75 |
Co₂(CO)₈ | RuHCl(CO)(PPh₃)₃ | 75 | 60 |
Pt/SnCl₂ | Pd(OAc)₂/BINAP | 82 | 68 |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3